molecular formula C17H18N6O2 B2996751 3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-13-8

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2996751
CAS No.: 2034224-13-8
M. Wt: 338.371
InChI Key: PIUXIULYVWDYCQ-UHFFFAOYSA-N
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Description

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Biological Activity

The compound 3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16N6O2
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 2034558-33-1

The structural configuration of this compound allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit several mechanisms of action:

  • Enzyme Inhibition :
    • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis through folate metabolism. Inhibition of DHFR leads to reduced cellular proliferation, particularly in cancer cells .
    • Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell growth and differentiation. Inhibitors targeting tyrosine kinases can impede tumor growth and angiogenesis .
  • Antimicrobial Activity :
    • The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. This is attributed to its ability to disrupt bacterial metabolic processes .
  • Antioxidant Properties :
    • The presence of heterocyclic structures in the compound contributes to its antioxidant capabilities, which may protect cells from oxidative stress .

Biological Activity Summary

Biological ActivityMechanism/TargetReference
AnticancerDHFR inhibition
AntimicrobialDisruption of bacterial metabolism
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of inflammatory pathways

Anticancer Activity

A study investigated the anticancer effects of pyrido[2,3-d]pyrimidines, including the target compound. The results demonstrated significant inhibition of cancer cell lines through DHFR inhibition, leading to reduced proliferation and increased apoptosis in treated cells .

Antimicrobial Efficacy

Another research focused on the antimicrobial properties of related pyrido derivatives. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

In Vivo Studies

In vivo studies have shown that derivatives of pyrido[2,3-d]pyrimidine possess anti-inflammatory properties in animal models. These studies highlighted a reduction in inflammatory markers following treatment with the compound, indicating its potential use in managing inflammatory diseases .

Properties

IUPAC Name

3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-15(11-22-8-2-7-20-22)21-9-4-13(5-10-21)23-12-19-16-14(17(23)25)3-1-6-18-16/h1-3,6-8,12-13H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUXIULYVWDYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.